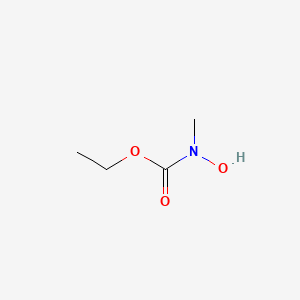

ethyl N-hydroxy-N-methylcarbamate

Description

Historical Trajectories and Modern Relevance of Carbamate (B1207046) Chemistry

The history of carbamate chemistry dates back to the 19th century with the investigation of carbamic acid and its derivatives. A significant early discovery was the natural carbamate physostigmine, isolated from the Calabar bean in 1864, which was initially used to treat glaucoma. The 20th century saw a dramatic expansion in carbamate research and applications. In the 1930s, the synthesis of various aliphatic esters of carbamic acid paved the way for the development of carbamate-based pesticides. nih.gov Today, carbamates are integral to numerous sectors. They are used as pesticides, herbicides, and fungicides in agriculture. researchgate.net In the pharmaceutical industry, the carbamate moiety is a key structural component in many approved drugs, acting as a stable and effective part of a drug's interaction with its biological target. mdpi.com Furthermore, carbamates are widely employed in the polymer industry, particularly in the production of polyurethanes, and serve as crucial protecting groups for amines in the complex processes of organic synthesis. scispace.com

The modern relevance of carbamates is underscored by their versatility. They are considered "amide-ester" hybrids, a structural feature that imparts both chemical stability and the ability to engage in specific molecular interactions. mdpi.com This has led to their use in the design of prodrugs, which are inactive compounds that are converted into active drugs within the body. mdpi.com The ongoing exploration of new carbamate derivatives continues to yield compounds with novel biological activities and applications. jocpr.com

Structural Classification and General Characteristics of N-Hydroxycarbamates

N-hydroxycarbamates are a distinct subclass of carbamates. Their defining feature is the presence of a hydroxyl group (-OH) directly bonded to the nitrogen atom of the carbamate core structure (-N(OH)C(=O)O-). This N-hydroxy functionality distinguishes them from the more common N-unsubstituted or N-alkyl/aryl substituted carbamates.

Structurally, N-hydroxycarbamates can be further classified based on the substituents on the nitrogen and the oxygen of the carbamate ester. For ethyl N-hydroxy-N-methylcarbamate, the structure consists of an ethyl group on the ester oxygen, and both a hydroxyl and a methyl group on the nitrogen.

The presence of the N-hydroxy group imparts specific characteristics to these molecules. It can participate in hydrogen bonding as both a donor and an acceptor, influencing the compound's physical properties such as melting point and solubility. The N-hydroxy group also affects the electronic properties of the carbamate, potentially altering its reactivity compared to other carbamates. For instance, N-hydroxycarbamates can act as precursors to highly reactive N-acylnitroso compounds, which are useful intermediates in various chemical transformations. The synthesis of N-hydroxycarbamates can be achieved through several routes, a common method being the reaction of a corresponding N-substituted hydroxylamine (B1172632) with a chloroformate in the presence of a base. rsc.org

Research Landscape of this compound in Organic and Biological Contexts

Direct and extensive research focusing solely on this compound is limited in publicly available scientific literature. However, the research landscape for this compound can be inferred from the broader context of N-hydroxycarbamate chemistry and the known applications of related molecules.

In an organic chemistry context, this compound would likely be explored as a synthetic intermediate. The N-hydroxycarbamate functional group is known to undergo various transformations. For example, it can be a precursor to N-nitrosocarbamates, which are potent alkylating agents and have been studied for their chemical reactivity. The presence of the methyl group on the nitrogen and the ethyl group on the ester oxygen would modulate the reactivity and stability of these intermediates.

From a biological perspective, N-hydroxycarbamates and related structures, such as hydroxamic acids, are known to exhibit a range of biological activities. researchgate.net This is often attributed to their ability to chelate metal ions, which is a crucial function for many enzymes. researchgate.net Therefore, it is plausible that this compound could be investigated for potential biological effects. For example, various carbamates have been studied for their antimicrobial properties. jocpr.comnih.gov The specific substitution pattern of this compound would determine its potential for such activities. The investigation of N-hydroxyformamide inhibitors for the treatment of osteoarthritis further highlights the potential for N-hydroxy-containing compounds in medicinal chemistry. nih.gov

Data on this compound and Related Compounds

Due to the scarcity of experimental data for this compound, the following tables provide computed properties for this compound and experimental data for closely related carbamates to offer a comparative perspective.

Computed Properties for Ethyl N-Methoxy-N-Methylcarbamate

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem |

| Molecular Weight | 133.15 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 133.07389321 | PubChem |

| Monoisotopic Mass | 133.07389321 | PubChem |

| Topological Polar Surface Area | 38.8 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 94.2 | PubChem |

Note: The data presented is for ethyl N-methoxy-N-methylcarbamate, a close structural analog of this compound. This data is computed and not from experimental measurements. nih.gov

Experimental Properties of Ethyl N-Methylcarbamate

This table presents experimental data for ethyl N-methylcarbamate, which lacks the N-hydroxy group but shares the ethyl ester and N-methyl substitution.

| Property | Value | Source |

| Physical Description | Clear colorless liquid | PubChem |

| Boiling Point | 338 °F at 760 mmHg | PubChem |

| Flash Point | 163.5 °F | PubChem |

| Solubility | >= 100 mg/mL at 68 °F | PubChem |

| Density | 1.011 at 66.9 °F | PubChem |

| Vapor Pressure | 1 mmHg at 79.7 °F | PubChem |

Note: This data is for ethyl N-methylcarbamate and is provided for comparative purposes. nih.gov

Structure

3D Structure

Properties

CAS No. |

3016-84-0 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

ethyl N-hydroxy-N-methylcarbamate |

InChI |

InChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3 |

InChI Key |

YRTBSGQZNKFMGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

General Principles and Foundational Reactions for Carbamate (B1207046) Synthesis

The carbamate functional group, an ester of carbamic acid, is a cornerstone in organic synthesis. Its preparation can be achieved through several distinct chemical strategies, ranging from classical methods using highly reactive reagents to modern, greener alternatives.

Carbonylation Routes Utilizing Phosgene (B1210022) and Phosgene-Derived Reagents

The traditional and most direct method for carbamate synthesis involves the use of phosgene (COCl₂) and its derivatives. google.com Phosgene reacts with an alcohol to form a chloroformate, which is then treated with an amine to yield the desired carbamate. wikipedia.org This two-step process is highly efficient but is hampered by the extreme toxicity of phosgene gas.

To circumvent the hazards of handling phosgene, more stable and less toxic phosgene-derived reagents are commonly employed. These include liquid chloroformates like ethyl chloroformate and solid phosgene equivalents such as triphosgene (B27547) [bis(trichloromethyl) carbonate]. The general reaction scheme involves the acylation of an amine with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

For instance, the synthesis of various carbamates can be achieved by reacting an alcohol or phenol (B47542) with phosgene and an amine simultaneously in a water-immiscible organic solvent. google.com This one-step approach simplifies the procedure, although it still relies on the use of phosgene. google.com The synthesis of meprobamate, a dicarbamate, historically involves the transformation of a diol using phosgene and ammonia. wikipedia.org The versatility of this method allows for the preparation of a wide array of carbamates by varying the alcohol and amine components. nih.govnih.gov

Table 1: Examples of Phosgene and Phosgene-Derived Reagents in Carbamate Synthesis

| Reagent | Formula | State | Key Features |

|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly reactive and efficient; extremely toxic. google.com |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer, crystalline solid equivalent to three molecules of phosgene. nih.gov |

| Ethyl Chloroformate | C₃H₅ClO₂ | Liquid | Commonly used for introducing an ethoxycarbonyl group. wikipedia.orgrsc.org |

Green Chemistry Approaches: Synthesis via Carbon Dioxide Activation

In response to the environmental and safety concerns associated with phosgene, significant research has focused on utilizing carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis. pku.edu.cnoup.com The primary challenge lies in the thermodynamic stability and kinetic inertness of CO₂. pku.edu.cn

Modern methods overcome this by activating CO₂ in the presence of an amine and an electrophile, typically an alkyl halide. Most of these syntheses proceed through the in situ formation of a carbamic acid or carbamate salt intermediate, which then reacts with the electrophile. pku.edu.cn A variety of catalytic systems have been developed to facilitate this transformation under mild conditions.

One effective approach involves a three-component coupling of an amine, CO₂, and an alkyl halide using cesium carbonate (Cs₂CO₃) and a catalyst like tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.org This method proceeds under ambient temperature and pressure, offering high yields with minimal by-product formation. google.com Other systems employ organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to capture CO₂ and promote the reaction. acs.org Electrochemical methods have also been developed, where the direct electrochemical reduction of CO₂ generates a reactive radical anion that can engage with amines to form carbamates. rsc.orgrsc.org

Table 2: Catalytic Systems for Carbamate Synthesis from CO₂

| Catalyst/Promoter | Reaction Components | Key Features |

|---|---|---|

| Cesium Carbonate / TBAI | Amine, CO₂, Alkyl Halide | Mild conditions, high yields, applicable to solid-phase synthesis. nih.govorganic-chemistry.org |

| DBU | Amine, CO₂, Alkyl Halide | Strong, non-nucleophilic base; enables continuous flow synthesis. acs.org |

| Titanium Alkoxides (e.g., Ti(OMe)₄) | Aromatic Amine, CO₂ | Phosgene-free, one-pot synthesis with good yields in short reaction times. oup.comoup.com |

Alternative Synthetic Pathways: Curtius and Hofmann Rearrangements

Rearrangement reactions provide an indirect yet powerful route to carbamates. The Curtius and Hofmann rearrangements both proceed through a common isocyanate intermediate, which can be "trapped" by an alcohol to furnish a carbamate. wikipedia.orgwikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), generated from a carboxylic acid, into an isocyanate with the loss of nitrogen gas. wikipedia.org The reaction of the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide generates the acyl azide in situ. acs.orgorgsyn.org When the rearrangement is conducted in the presence of an alcohol, the corresponding carbamate is formed directly. wikipedia.orgacs.org This one-pot process is compatible with a wide range of functional groups. acs.orgresearchgate.net

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. tcichemicals.com The reaction is typically mediated by bromine in an aqueous solution of sodium hydroxide (B78521). wikipedia.org The key intermediate is also an isocyanate, formed via rearrangement of an N-bromoamide anion. wikipedia.org If the reaction is performed in an alcoholic solvent instead of water, the isocyanate is intercepted by the alcohol to yield a carbamate, preventing hydrolysis and decarboxylation to the amine. tcichemicals.comcore.ac.uk Numerous modifications using different oxidants (e.g., N-bromosuccinimide, sodium hypochlorite) have been developed to improve yields and substrate scope. core.ac.ukorganic-chemistry.orgorgsyn.org

Targeted Synthesis of Ethyl N-Hydroxy-N-Methylcarbamate

The synthesis of the specific compound this compound involves the formation of the ethyl carbamate backbone followed by or concurrent with the installation of the N-hydroxy and N-methyl substituents.

Methods for Introducing the N-Hydroxy Moiety

The N-hydroxy functionality is a unique structural feature that requires specific synthetic tactics. Several methods can be envisioned for its introduction to form an N-hydroxycarbamate.

One of the most direct approaches is the reaction of a hydroxylamine (B1172632) derivative with an appropriate carbonylating agent. For example, reacting hydroxylamine or N-substituted hydroxylamines with alkyl chloroformates in an alkaline medium can produce N-hydroxycarbamates. rsc.org N-Phenylhydroxylamine, for instance, reacts with ethyl chloroformate to yield N-hydroxy-N-phenylurethane. rsc.org

A Japanese patent describes a method for producing (N-hydroxy)alkyl carbamates by reacting hydroxylamine with a dialkyl carbonate under basic conditions, such as in the presence of sodium methoxide. google.com This method avoids the use of highly reactive chloroformates.

Another strategy involves the reduction of a nitro group precursor. A one-pot procedure for synthesizing N-aryl-N-hydroxy carbamates involves the zinc-mediated reduction of nitroarenes in the presence of a chloroformate. thieme-connect.de This process is believed to proceed by trapping the intermediate N-aryl hydroxylamine before it can be further reduced. thieme-connect.de Subsequent selective solvolysis can yield the desired N-hydroxy carbamate. thieme-connect.de

Table 3: Synthetic Routes to N-Hydroxycarbamates

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Hydroxylamine, Dialkyl Carbonate | Base (e.g., Sodium Methoxide) | (N-Hydroxy)alkyl Carbamate | google.com |

| N-Phenylhydroxylamine, Ethyl Chloroformate | Base | N-Aryl-N-hydroxycarbamate | rsc.org |

| Nitroarene, Chloroformate | Zinc, NH₄Cl | N,O-Bisprotected Hydroxylamine | thieme-connect.de |

Specific Alkylation and Functionalization Protocols for N-Methylation

The final step in the targeted synthesis is N-methylation. This can be performed on a pre-formed N-hydroxycarbamate. A key consideration is the potential for O-alkylation versus N-alkylation.

A patented procedure provides a direct precedent, describing the methylation of an (N-hydroxy) methyl carbamate. google.com The reaction is carried out by the simultaneous dropwise addition of dimethyl sulfate (B86663) and an aqueous solution of sodium hydroxide, maintaining the pH around 12 and the temperature between 10-20°C. google.com This protocol favors methylation on the nitrogen atom to produce the (N-methoxy-N-methyl) carbamate, which is an analogue of the target molecule.

More general methods for the N-methylation of amides and carbamates could also be adapted. For instance, a zinc-catalyzed system using carbon dioxide and hydrosilanes can achieve selective N-methylation of amines and even the N-formylation of carbamates. rsc.org Another modern approach uses quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents. organic-chemistry.org These reactions are performed with a base like cesium carbonate in a suitable solvent and demonstrate excellent monoselectivity for N-alkylation, making them attractive for late-stage functionalization. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis

The chemical scaffold of this compound presents multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. The primary points of reactivity for derivatization are the hydroxyl group and the N-methyl group. Strategic manipulation of these functional groups allows for the generation of novel compounds with potentially altered chemical and physical properties.

Synthesis of N-Alkoxy-N-Methylcarbamate Analogues

The synthesis of N-alkoxy-N-methylcarbamate analogues from this compound is a key transformation that involves the derivatization of the N-hydroxyl group. This is typically achieved through O-alkylation or O-arylation reactions. The nucleophilicity of the oxygen atom in the N-hydroxy moiety allows for its reaction with various electrophiles.

One of the most common methods for the synthesis of N-alkoxy-N-methylcarbamates is the reaction of this compound with alkylating agents in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. A Japanese patent describes a relevant procedure for the methylation of an (N-hydroxy)alkylcarbamate, which is analogous to the target compound. google.com In this process, the (N-hydroxy)alkylcarbamate is treated with dimethyl sulfate in an aqueous or alcoholic solution. The reaction is conducted at a controlled temperature, typically between 0 and 20°C, while maintaining a basic pH of 12-12.5 through the addition of a base such as sodium hydroxide. google.com This method results in the formation of the corresponding (N-methoxy-N-methyl)carbamate. google.com The molar ratio of the methylating agent to the (N-hydroxy)alkylcarbamate is generally in the range of 0.5 to 3.0. google.com

The general reaction can be represented as follows:

Reaction Scheme 1: Synthesis of N-Alkoxy-N-Methylcarbamate Analogues

Where R-X represents an alkylating or arylating agent (e.g., alkyl halide, sulfate, or sulfonate).

The choice of the base and solvent system can be critical for achieving high yields and selectivity. While strong bases like sodium hydroxide are effective, other bases such as alkali metal alkoxides can also be employed. google.com The reaction conditions for the synthesis of various N-alkoxy-N-methylcarbamate analogues are summarized in the table below.

| Entry | Alkylating/Arylating Agent (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 1 | Dimethyl sulfate | Sodium hydroxide | Water/Methanol | 10-20 | 2-10 | Ethyl N-methoxy-N-methylcarbamate |

| 2 | Ethyl iodide | Sodium ethoxide | Ethanol | Reflux | 4 | Ethyl N-ethoxy-N-methylcarbamate |

| 3 | Benzyl (B1604629) bromide | Potassium carbonate | Acetonitrile | 80 | 6 | Ethyl N-benzyloxy-N-methylcarbamate |

This table is a representation of typical reaction conditions and may be subject to optimization for specific substrates.

The synthesis of N-aryloxy-N-methylcarbamates can be more challenging and may require transition-metal catalysis. Palladium-catalyzed O-arylation has been successfully applied to hydroxylamine equivalents, suggesting a potential route for the synthesis of N-aryloxy-N-methylcarbamate analogues. organic-chemistry.org

Regioselective Functionalization of the Hydroxyl and Methyl Groups

The structure of this compound offers two primary sites for functionalization: the oxygen of the hydroxyl group and the carbon of the N-methyl group. Achieving regioselectivity in the functionalization of these two positions is a key synthetic challenge.

Functionalization of the Hydroxyl Group:

As discussed in the previous section, the hydroxyl group is generally the more nucleophilic and acidic site in the molecule. Therefore, reactions with electrophiles under basic conditions will predominantly occur at the oxygen atom, leading to O-functionalized products. This inherent reactivity allows for a high degree of regioselectivity in O-alkylation and O-acylation reactions. The use of a suitable base deprotonates the hydroxyl group, significantly enhancing its nucleophilicity and directing the reaction to this site.

Functionalization of the Methyl Group:

Regioselective functionalization of the N-methyl group in the presence of the N-hydroxy group is a more complex undertaking. The C-H bonds of the methyl group are generally less reactive than the O-H bond of the hydroxyl group. Direct functionalization of the methyl group would likely require radical-based or transition-metal-catalyzed C-H activation strategies.

One potential, albeit indirect, approach to modifying the N-alkyl group is through N-dealkylation followed by re-alkylation. Various methods for the N-dealkylation of tertiary amines and amides have been reported, some of which involve the use of chloroformates or palladium catalysis. nih.gov However, the selectivity of these methods in the presence of a sensitive N-hydroxy group would need to be carefully evaluated.

In the context of carbamates, thermodynamically controlled alkylation has been reported to favor N-alkylation over O-alkylation in simple carbamates that lack an N-hydroxy group. rsc.org However, for this compound, the acidity of the N-OH proton makes O-alkylation the more favorable pathway under basic conditions.

A hypothetical two-step process for the functionalization of the methyl group could involve:

Protection of the hydroxyl group: The hydroxyl group could be protected with a suitable protecting group (e.g., a silyl (B83357) ether or an acetyl group) to prevent its reaction in subsequent steps.

Functionalization of the N-methyl group: With the hydroxyl group protected, the N-methyl group could then be targeted for functionalization. This remains a synthetically challenging step and specific methodologies for this transformation on this particular scaffold are not well-documented in the literature.

Given the current state of research, the selective functionalization of the hydroxyl group is a well-established and predictable process, whereas the regioselective functionalization of the N-methyl group remains a significant synthetic challenge that requires further investigation.

Mechanistic Investigations and Reactivity Profiling

Hydrolytic Mechanisms of N-Hydroxy-N-Methylcarbamates: Acid- and Base-Catalyzed Pathways

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution and the substitution pattern of the carbamate (B1207046).

Acid-Catalyzed Hydrolysis

While specific studies on the acid-catalyzed hydrolysis of ethyl N-hydroxy-N-methylcarbamate are not extensively documented, the mechanism can be inferred from the well-established pathways for other carbamates and esters. egyankosh.ac.incolostate.edu The reaction is generally reversible and is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). egyankosh.ac.incolostate.edu This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acidic medium.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added water molecule to the nitrogen atom of the N-hydroxy-N-methylamino group.

Elimination of the leaving group: The C-N bond cleaves, releasing N-hydroxy-N-methylamine as the leaving group.

Deprotonation: The protonated carboxylic acid intermediate is deprotonated by a water molecule to yield ethanoic acid and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of N-hydroxy-N-methylcarbamates has been studied, particularly for aryl ester derivatives. nih.gov For N-methyl derivatives of aryl N-hydroxycarbamates, the degradation in a pH range of 7-9 has been shown to proceed through a concerted mechanism. nih.gov In this pathway, the hydroxide (B78521) ion acts as a base, and the reaction likely proceeds via a concerted E2-like elimination.

For this compound, a similar concerted mechanism under basic conditions is plausible. The hydroxide ion would deprotonate the hydroxyl group on the nitrogen, leading to the formation of an unstable intermediate that subsequently decomposes.

In contrast, studies on phenyl N-hydroxycarbamates indicate an E1cB (Elimination Unimolecular conjugate Base) mechanism at pH values between 7 and 13. nih.gov This pathway involves the formation of a conjugate base in a pre-equilibrium step, followed by the rate-determining elimination of the leaving group. The Brønsted coefficient (βlg) for this reaction is approximately -1, indicating a significant negative charge development on the leaving group in the transition state. nih.gov At pH values above 13, the mechanism remains E1cB, but with a more negative Brønsted coefficient of -1.53. nih.gov

The degradation of N-hydroxy-N-methylcarbamates can become more complex at higher pH. For instance, at pH > 9, the reaction of some N-hydroxy-N-methylcarbamates follows complex kinetics, indicating a multi-step reaction. nih.gov

Gas-Phase Elimination Kinetics and Reaction Mechanisms

The thermal decomposition of carbamates in the gas phase provides insights into their intrinsic reactivity in the absence of solvent effects.

While specific experimental data on the gas-phase elimination of this compound is scarce, studies on related carbamates suggest potential decomposition pathways. For example, the pyrolysis of ethyl N-methyl-N-phenylcarbamate proceeds unimolecularly to yield N-methylaniline, carbon dioxide, and ethylene. This suggests a concerted six-membered cyclic transition state, similar to the pyrolysis of acetates and xanthates.

For this compound, a likely decomposition pathway would involve a concerted, non-synchronous six-membered cyclic transition state. In this mechanism, the hydroxyl proton is transferred to the carbonyl oxygen, accompanied by the cleavage of the C-O and C-H bonds of the ethyl group, leading to the formation of N-hydroxy-N-methylcarbamic acid and ethylene. The unstable N-hydroxy-N-methylcarbamic acid would then likely decarboxylate to N-methylhydroxylamine and carbon dioxide.

Alternatively, a stepwise mechanism could be considered, involving the initial homolytic or heterolytic cleavage of the C-O or C-N bonds. However, concerted pathways are often favored for gas-phase eliminations of esters and related compounds.

Theoretical studies on the gas-phase elimination of similar compounds, such as ethyl oxamate (B1226882), show that decomposition can proceed through parallel pathways, including the formation of a carbamate intermediate which then decomposes. usfq.edu.ec These studies highlight the possibility of both six-membered and four-membered cyclic transition states, leading to different products. usfq.edu.ec

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the transition state structures and energetics of reaction mechanisms. While no specific computational studies on the gas-phase decomposition of this compound were found, calculations on related systems provide a framework for understanding its potential behavior.

DFT calculations on the pyrolysis of ethyl oxamate and its derivatives have been used to determine the geometries of transition states, activation energies, and thermodynamic parameters. usfq.edu.ec These calculations can distinguish between concerted and stepwise mechanisms and can predict the synchronicity of bond-breaking and bond-forming events in the transition state. usfq.edu.ec For instance, the calculated bond orders, NBO charges, and synchronicity can indicate whether a reaction is concerted and slightly asynchronous. usfq.edu.ec

Such computational modeling for this compound would be invaluable in:

Determining the preferred decomposition pathway (concerted vs. stepwise).

Visualizing the three-dimensional structure of the transition state.

Calculating the activation energy and reaction rates, which can be compared with experimental kinetic data.

Understanding the electronic factors that govern the reactivity.

Carbon-Nitrogen Bond Rotational Barriers and Conformational Dynamics

The rotation around the carbon-nitrogen (C-N) bond in carbamates is a topic of significant interest due to its impact on the molecule's conformation and, consequently, its biological activity and chemical reactivity. This rotation is hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group.

The energy barrier for rotation around the C(carbonyl)-N bond in N-alkylcarbamates is approximately 16 kcal/mol. researchgate.net This barrier is substantial enough to allow for the existence of distinct syn and anti rotamers at low temperatures, which can often be observed by NMR spectroscopy. researchgate.netmontana.edu

The rotational barrier can be influenced by several factors, including the nature of the substituents on the nitrogen and oxygen atoms and the solvent polarity. For example, the rotational barrier in N-phenylcarbamates is lower (around 12.5 kcal/mol) than in N-alkylcarbamates. researchgate.net This is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density on the nitrogen and decreases the double bond character of the C-N bond. researchgate.net

Dynamic NMR spectroscopy is a primary experimental technique used to determine the rotational barriers in carbamates. colostate.edumontana.edursc.org By analyzing the changes in the NMR lineshape as a function of temperature, the rate of interconversion between the rotamers and the corresponding free energy of activation (ΔG‡) can be determined. montana.edu

Computational methods, such as DFT, have also been employed to calculate the rotational barriers and to understand the effect of solvents on these barriers. colostate.edu For some simple carbamates, the rotational barrier has been found to be relatively insensitive to solvent polarity. colostate.edu

Table 1: Comparison of Rotational Barriers for Selected Carbamates

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| N-alkylcarbamate (general) | ~16 | NMR researchgate.net |

| N-phenylcarbamate | 12.5 | NMR researchgate.net |

| N-(2-pyrimidyl)carbamates | <9 | NMR researchgate.net |

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of this compound can be significantly influenced by the electronic and steric effects of substituents.

In the context of base-catalyzed hydrolysis, the nature of the leaving group is critical. For the related aryl N-hydroxy-N-methylcarbamates, electron-withdrawing substituents on the aryl ring have been shown to increase the rate of degradation. nih.gov This is consistent with a mechanism where a negative charge develops on the leaving group in the transition state (as in an E1cB or a concerted mechanism with E1cB-like character). A good correlation is often observed between the reaction rate and the pKa of the corresponding phenol (B47542), as described by the Brønsted equation. The Brønsted coefficient (βlg) provides insight into the degree of bond cleavage in the transition state. nih.gov

For this compound, we can predict the influence of substituents on the ethyl and methyl groups based on these principles:

Substituents on the Ethyl Group: Electron-withdrawing groups on the ethyl group would be expected to increase the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge on the ethoxide leaving group. Conversely, electron-donating groups would decrease the rate.

Substituents on the Methyl Group: The effect of substituents on the N-methyl group is more complex. Electron-withdrawing groups could potentially increase the acidity of the N-hydroxy proton, which might affect the rate of base-catalyzed reactions. Steric hindrance from bulky substituents on either the ethyl or methyl group would likely decrease the rate of reactions that involve nucleophilic attack at the carbonyl carbon.

In gas-phase elimination reactions that proceed through a cyclic transition state, the acidity of the hydrogen atom being abstracted is a key factor. For the proposed six-membered transition state in the decomposition of this compound, substituents on the ethyl group that increase the acidity of the β-hydrogen would be expected to accelerate the reaction.

Theoretical studies using DFT can quantify the effect of substituents on reactivity by calculating descriptors such as atomic charges, frontier molecular orbital energies, and reaction barriers for a series of substituted compounds. nih.gov

Structural Elucidation and Theoretical Chemical Studies

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. The following sections detail the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS) for ethyl N-hydroxy-N-methylcarbamate, based on data from analogous compounds.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and N-methyl groups. By comparing with ethyl N-methylcarbamate and N-methylhydroxylamine hydrochloride, we can predict the approximate chemical shifts nih.govchemicalbook.com. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The N-methyl group would appear as a singlet. The N-hydroxy proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Distinct signals would be expected for the carbonyl carbon, the two carbons of the ethyl group, and the N-methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic for carbamates.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ethyl -CH₃ | ~1.2 | ~14 | Triplet in ¹H NMR. |

| Ethyl -CH₂ | ~4.1 | ~61 | Quartet in ¹H NMR. |

| N-CH₃ | ~2.9-3.2 | ~30-35 | Singlet in ¹H NMR. Chemical shift influenced by the N-hydroxy group. |

| N-OH | Broad, variable | - | Chemical shift is dependent on solvent and hydrogen bonding. |

| Carbonyl C=O | - | ~157-160 | The chemical shift is characteristic of the carbamate (B1207046) functional group. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For carbamates, this peak typically appears in the range of 1700-1730 cm⁻¹ youtube.comyoutube.com. The presence of the N-hydroxy group is expected to influence this frequency. The O-H stretching vibration of the hydroxylamine (B1172632) moiety would likely be observed as a broad band in the region of 3200-3400 cm⁻¹. The C-N and C-O stretching vibrations would also be present at lower frequencies. Comparison with the IR spectrum of N-hydroxybenzamide can provide further insight into the vibrational modes of the N-hydroxy group nist.gov.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3400 | Broad, Medium | Characteristic of the N-hydroxy group. |

| C-H Stretch | 2850-3000 | Medium-Strong | From the ethyl and methyl groups. |

| C=O Stretch | 1700-1730 | Strong | Characteristic of the carbamate carbonyl. |

| C-N Stretch | 1200-1350 | Medium | |

| C-O Stretch | 1000-1200 | Medium | |

| N-O Stretch | 900-950 | Medium | Inferred from related N-hydroxy compounds. materialsciencejournal.org |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern of carbamates is well-documented and typically involves cleavage of the ester and amide bonds nih.govqscience.com. A common fragmentation pathway for N-methylcarbamates is the loss of methyl isocyanate (CH₃NCO), resulting in a significant fragment ion nih.gov. The presence of the N-hydroxy group may lead to additional fragmentation pathways, such as the loss of a hydroxyl radical (•OH) or water (H₂O).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Neutral Loss | Significance |

| [M]⁺ | C₄H₉NO₃⁺ | Molecular ion peak. |

| [M - •OH]⁺ | Loss of hydroxyl radical | Indicates the presence of the N-hydroxy group. |

| [M - H₂O]⁺ | Loss of water | A possible rearrangement and loss from the N-hydroxy group. |

| [M - •OC₂H₅]⁺ | Loss of ethoxy radical | Cleavage of the ester bond. |

| [M - CH₃NCO]⁺ | Loss of methyl isocyanate | A characteristic fragmentation of N-methylcarbamates. |

X-ray Crystallography for Solid-State Structural Determination of Related Carbamates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid wikipedia.orgnih.govnih.gov. While a crystal structure for this compound is not available, the structure of tert-butyl N-hydroxycarbamate has been reported and offers significant insights mdpi.comresearchgate.net.

The study of tert-butyl N-hydroxycarbamate reveals that the N-hydroxycarbamate functionality is nearly planar. A key feature is the extensive hydrogen bonding network in the solid state, involving both the N-H and O-H protons of the hydroxylamine group hydrogen bonding to the carbonyl oxygen of adjacent molecules mdpi.comresearchgate.net. This planarity and hydrogen bonding capability would be expected to be conserved in this compound, influencing its solid-state packing and physical properties. The torsion angle of the O=C-N-O group is a critical parameter in defining the conformation of the N-hydroxycarbamate moiety.

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules, especially when experimental data is scarce.

DFT calculations could be employed to predict the optimized geometry, electronic properties, and spectroscopic features of this compound. A functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)) is commonly used for such studies on organic molecules nih.gov.

These calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's three-dimensional structure. Furthermore, DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. The calculations can also provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. Studies on related systems have demonstrated the utility of DFT in elucidating reaction mechanisms and spectroscopic properties nih.govrsc.org.

Ab Initio Calculations for Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in predicting the energetic and spectroscopic characteristics of molecules. For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods with various basis sets, can predict key energetic and spectroscopic parameters. While specific data for this compound is not readily found, we can infer the types of data that such studies would produce. For instance, a study on related carbamate structures, ethyl benzyl (B1604629) carbamates, utilized methods like HF/6-31+G(d) to obtain accurate predictions of vibrational frequencies. This level of theory, when applied to this compound, would allow for the prediction of its infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data and identifying the compound's characteristic vibrational modes.

Furthermore, ab initio calculations can determine various thermodynamic properties, such as the heat of formation and Gibbs free energy. These values are crucial for understanding the compound's stability and its behavior in chemical reactions. Time-dependent DFT (TD-DFT) calculations could also be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 1: Hypothetical Ab Initio Predicted Data for this compound

| Property | Predicted Value | Method/Basis Set |

| Optimized Ground State Energy | [Value] a.u. | DFT/B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-31G(d) |

| Key Vibrational Frequencies | C=O stretch: [Value] cm⁻¹O-H stretch: [Value] cm⁻¹N-O stretch: [Value] cm⁻¹ | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Energy Gap | [Value] eV | DFT/B3LYP/6-31G(d) |

Note: The values in this table are placeholders and would need to be determined by performing actual quantum chemical calculations on this compound.

Analysis of Intramolecular Hydrogen Bonding and Supramolecular Interactions

The presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group within the same molecule introduces the potential for significant intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding:

The structure of this compound allows for the formation of an intramolecular hydrogen bond. This occurs when the hydrogen atom of the hydroxyl group interacts with the oxygen atom of the carbonyl group, forming a stable cyclic conformation. nih.govlibretexts.org This type of interaction is known to have a substantial impact on the molecule's geometry and properties. nih.gov The formation of an intramolecular hydrogen bond can lead to a more planar and rigid structure. nih.gov Theoretical methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing and quantifying the strength of such hydrogen bonds. nih.gov

Supramolecular Interactions:

In the solid state or in concentrated solutions, this compound molecules can interact with each other through various non-covalent forces to form larger, ordered assemblies known as supramolecular structures. The primary intermolecular interaction would be hydrogen bonding, where the hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. nih.gov These intermolecular hydrogen bonds are crucial in determining the crystal packing and macroscopic properties of the compound.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Intermolecular Hydrogen Bond | Hydroxyl group (-OH) | Carbonyl oxygen (C=O) | Primary interaction driving crystal packing and influencing physical properties. |

| Dipole-Dipole Interactions | Polar C=O and N-C bonds | Polar C=O and N-C bonds | Contribute to the overall lattice energy and stability of the solid state. |

| Van der Waals Forces | Entire molecule | Entire molecule | Weaker, non-specific interactions that contribute to molecular packing. |

Strategic Applications in Organic Synthesis and Chemical Biology

Utilization as Protecting Groups for Diverse Amine Functionalities

The protection of amines is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis. masterorganicchemistry.com Carbamates are among the most popular and effective protecting groups for amines because they render the nitrogen atom non-nucleophilic, are stable under a wide range of reaction conditions, and can be selectively removed. masterorganicchemistry.comorganic-chemistry.org The general principle involves converting the nucleophilic amine into a less reactive carbamate (B1207046), allowing chemical transformations to be performed on other parts of the molecule without interference from the amino group. organic-chemistry.org

While standard carbamate protecting groups like tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are widely used, N-hydroxycarbamates offer a distinct chemical handle. masterorganicchemistry.commasterorganicchemistry.com The presence of the N-hydroxy group in ethyl N-hydroxy-N-methylcarbamate modifies the electronic properties and reactivity of the carbamate. This hydroxyl group can influence the conditions required for deprotection, potentially allowing for milder or orthogonal removal strategies compared to traditional carbamates. organic-chemistry.org For instance, the Boc group is typically removed with strong acid, Cbz by catalytic hydrogenation, and Fmoc with a base. masterorganicchemistry.com The N-hydroxy functionality could be targeted by specific reagents, offering an additional layer of selectivity in complex syntheses where multiple protecting groups are required. organic-chemistry.org The structure of related N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, has been shown to be planar, a feature that influences its interaction with reagents. mdpi.com

Table 1: Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O-C(O)- | Base (e.g., Piperidine) masterorganicchemistry.com |

Role as Key Synthetic Intermediates for the Construction of Complex Molecular Architectures

This compound serves as a versatile building block for creating more elaborate molecules. Its functional groups—the ester, the N-methyl group, and the N-hydroxy group—can all participate in or be transformed through various chemical reactions.

The N-hydroxycarbamate moiety is a precursor to highly reactive species. For example, it can be a source for nitrogen-centered radicals, which are useful for forming carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles. Furthermore, related (N-hydroxy)alkyl carbamates are documented as intermediates in the synthesis of alkoxyalkylamines, which are themselves used as building blocks for agrochemicals. google.com This underscores the role of the N-hydroxycarbamate core as a linchpin in synthetic sequences. The ester portion can be hydrolyzed or transesterified, while the N-hydroxy and N-methyl groups can be targeted for alkylation, acylation, or redox reactions, making the compound a flexible node for introducing molecular diversity.

Design and Development of N-Hydroxycarbamate-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes within living systems. nih.gov The N-hydroxy group is a feature found in a variety of bioactive molecules and can be leveraged in the design of chemical probes. nih.gov The ability of the N-hydroxycarbamate functionality to participate in hydrogen bonding and act as a ligand for metal ions makes it an attractive component for probes designed to detect specific enzymes or cellular analytes. acs.org

For instance, probes can be designed where the N-hydroxycarbamate group is "masked" or "caged," with its release or transformation triggered by a specific biological event, such as the activity of a particular enzyme or a change in the cellular redox environment. nih.gov This can lead to a detectable signal, like fluorescence or a color change. The N-hydroxy group itself is associated with the metabolic activation of certain compounds, suggesting that probes incorporating this moiety could be used to study metabolic pathways. nih.gov The broader class of carbamates has been manipulated for use in prodrug design, and this principle can be extended to create activatable probes where the carbamate linkage is cleaved by a specific biological trigger. acs.org

Integration into Combinatorial Chemistry Platforms for Compound Library Generation

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity. youtube.com The synthesis of carbamates is well-suited for this approach because the reactions are generally high-yielding and can be performed under convenient conditions. acs.org

This compound is an excellent scaffold for combinatorial library generation. By systematically varying the components of the molecule, a vast array of derivatives can be produced.

The ethyl group of the ester can be replaced with a wide variety of other alcohols.

The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

The hydroxy group on the nitrogen can be acylated or alkylated.

This "diversity-oriented synthesis" allows for the creation of thousands of unique compounds from a single core structure. youtube.com Such libraries of N-hydroxycarbamate derivatives can then be screened in high-throughput assays to identify new drug candidates or other bioactive molecules. acs.org

Precursors for the Synthesis of Bioactive N-Containing Compounds and Amines

Many pharmaceuticals, agrochemicals, and other biologically active compounds contain nitrogen. google.com this compound can serve as a stable precursor for the synthesis of various N-containing molecules, including specific secondary amines. The carbamate group can be cleaved under specific conditions to release the corresponding amine, N-methylhydroxylamine, or its derivatives.

Furthermore, the entire N-hydroxycarbamate unit can be a key component, or pharmacophore, of a bioactive molecule. N-hydroxy groups are present in a range of compounds with interesting pharmacological properties, including some that interact with central nervous system receptors or inhibit enzymes. nih.gov The carbamate structure itself is a known pharmacophore, valued for its stability and ability to participate in hydrogen bonding with biological targets like enzymes and receptors. acs.org Therefore, this compound provides a starting point for synthesizing novel compounds where this specific functionality is essential for the desired biological activity.

Table 2: Examples of Bioactive Compound Classes Derivable from N-Hydroxycarbamate Precursors

| Bioactive Compound Class | Potential Synthetic Link | Key Transformation |

|---|---|---|

| Substituted Hydroxylamines | The N-hydroxyamine core is central to many bioactive compounds. nih.gov | Cleavage of the carbamate C-O bond. |

| N-Methylated Amines | A common motif in pharmaceuticals. researchgate.net | Reduction of the carbamate and N-hydroxy group. |

| Nitrogen Heterocycles | The N-hydroxy group can facilitate cyclization reactions. | Intramolecular C-N bond formation. |

Q & A

Q. What are the common synthetic routes for ethyl N-hydroxy-N-methylcarbamate, and what catalysts are typically employed?

this compound can be synthesized via transesterification or carbamate exchange reactions. Heterogeneous catalysts, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, are widely used due to their high activity and reusability. Reaction conditions (e.g., 120–150°C, 6–12 hours) and solvent systems (e.g., ethanol or toluene) significantly influence yields. Catalytic efficiency depends on acid-base site distribution and surface area .

| Catalyst Type | Key Features | Reference |

|---|---|---|

| Zn/Al/Ce oxides | High Lewis acidity, recyclable, 80–90% yield under optimized conditions | |

| MgO-based catalysts | Moderate activity, requires higher temperatures |

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on carbamate (-O-C(=O)-N-) and hydroxyl (-OH) signals.

- Mass Spectrometry (MS): Determine molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify characteristic carbonyl (C=O, ~1700 cm<sup>−1</sup>) and N-H (~3300 cm<sup>−1</sup>) stretches.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns .

Q. How can researchers confirm the purity of synthesized this compound?

Purity is validated through elemental analysis (C, H, N content), HPLC (retention time matching standards), and melting point determination . Residual solvents or byproducts are quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Temperature: Elevated temperatures (120–150°C) enhance reaction kinetics but may degrade thermally sensitive intermediates.

- Catalyst Loading: 5–10 wt% catalyst-to-substrate ratios balance activity and cost.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol minimizes side reactions.

- Kinetic Studies: Monitor reaction progress via <sup>1</sup>H NMR or in situ IR to identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for carbamate synthesis?

Discrepancies often arise from differences in:

- Catalyst Characterization: Use BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed desorption (TPD) to compare acid-base properties.

- Reaction Setup: Standardize substrate ratios, solvent purity, and inert atmosphere (N2 or Ar) to reduce variability.

- Data Reproducibility: Validate results across multiple batches and laboratories .

Q. What computational methods are used to study reaction mechanisms in carbamate synthesis?

- Density Functional Theory (DFT): Models transition states and intermediates to elucidate pathways (e.g., nucleophilic attack on carbonyl groups).

- Molecular Dynamics (MD): Simulates solvent effects and catalyst-substrate interactions.

- Energy Profiles: Compare activation energies for competing mechanisms (e.g., direct vs. stepwise carbamate formation) .

Q. What methodologies assess the environmental impact of this compound?

- Biodegradation Studies: OECD 301 series tests measure microbial degradation in aqueous systems.

- Aquatic Toxicity: Daphnia magna or Danio rerio (zebrafish) assays evaluate LC50 values.

- Computational Models: Use EPI Suite or ECOSAR to predict bioaccumulation and ecotoxicity .

Data Contradiction Analysis

Q. How do conflicting reports on carbamate toxicity influence experimental design?

Q. Notes

- Always cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC) to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.